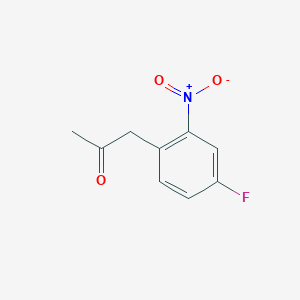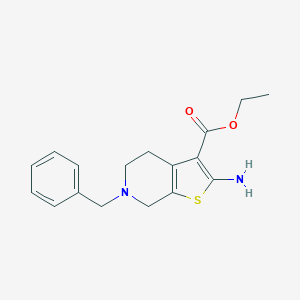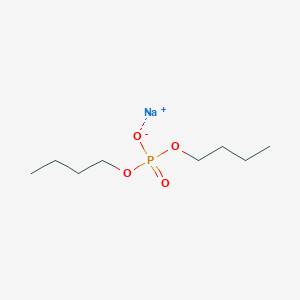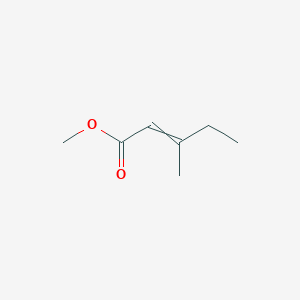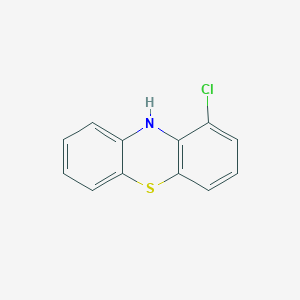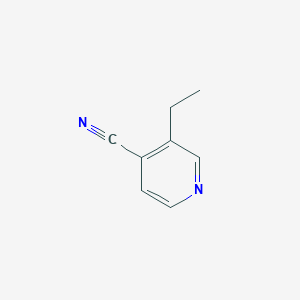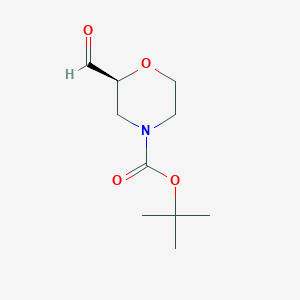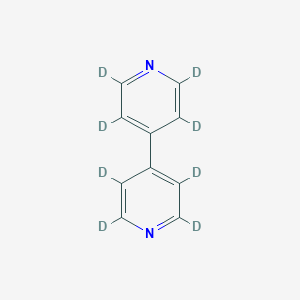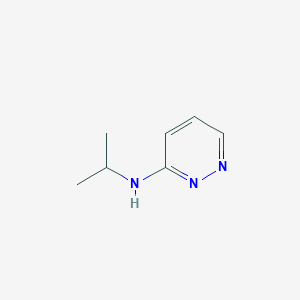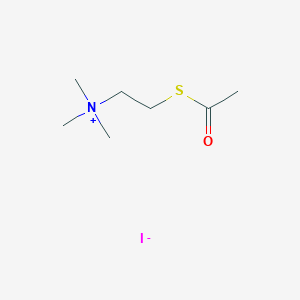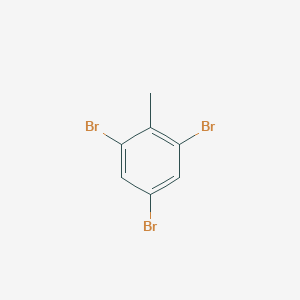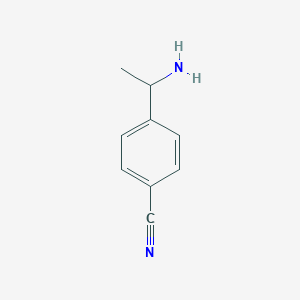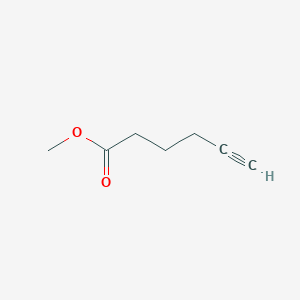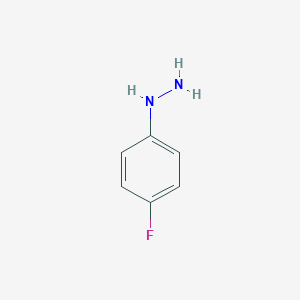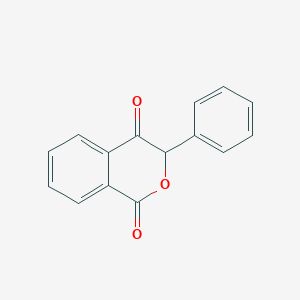
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-, commonly known as coumarin, is a naturally occurring organic compound that has been widely studied for its various biological activities. Coumarin is a member of the benzopyrone family and is found in many plants, including tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anticoagulant, anti-inflammatory, and antimicrobial properties. In recent years, coumarin has gained attention for its potential therapeutic benefits in the treatment of various diseases.
作用機序
Coumarin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin and factor Xa, which makes it a potential anticoagulant agent. Coumarin also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which makes it a potential anti-inflammatory agent. Additionally, coumarin has been shown to have antimicrobial activity against various bacteria and fungi.
生化学的および生理学的効果
Coumarin has been shown to have various biochemical and physiological effects. It has been shown to reduce blood clotting and improve blood flow, which makes it a potential therapeutic agent for cardiovascular diseases. Coumarin has also been shown to reduce inflammation and oxidative stress, which makes it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, coumarin has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research. Coumarin is also stable and can be easily synthesized in large quantities. However, coumarin has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Coumarin is also photosensitive and can degrade under light exposure, which requires careful handling and storage.
将来の方向性
There are several future directions for research on coumarin. One potential direction is to investigate its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is to explore its mechanisms of action and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of coumarin for therapeutic use. Overall, coumarin has great potential as a therapeutic agent and warrants further investigation.
Conclusion
Coumarin is a naturally occurring organic compound that has been widely studied for its various biological activities. It has potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Coumarin exerts its biological effects through various mechanisms of action, including inhibition of blood clotting, inflammation, and oxidative stress. Coumarin has several advantages for lab experiments, including availability and stability, but also has some limitations, such as poor solubility in water and photosensitivity. There are several future directions for research on coumarin, including investigating its therapeutic benefits and mechanisms of action.
合成法
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, which forms coumarin. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid, which forms 4-methylumbelliferone. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine, which forms coumarin.
科学的研究の応用
Coumarin has been extensively studied for its biological activities, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Coumarin has been investigated for its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
特性
CAS番号 |
5651-46-7 |
|---|---|
製品名 |
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- |
分子式 |
C15H10O3 |
分子量 |
238.24 g/mol |
IUPAC名 |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
InChIキー |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



